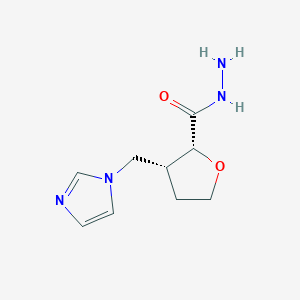
(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide” is a chemical compound with the CAS Number: 2031242-54-1 . It has a molecular weight of 210.24 and its IUPAC name is (2R,3R)-3-((1H-imidazol-1-yl)methyl)tetrahydrofuran-2-carbohydrazide .
Physical and Chemical Properties This compound is a powder that is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Imidazole-based carbohydrazides, like the compound , have been studied for their reactivity and synthesis applications. For instance, they react with aryl isoselenocyanates to yield selenosemicarbazides, which can further undergo transformations into various compounds like 1,3,4-oxadiazoles (Pieczonka et al., 2013).
Antifungal Applications
- Some derivatives of imidazole-based carbohydrazides have shown promise in antifungal applications. For example, compounds synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide demonstrated moderate antifungal activity against various fungal strains (Göktaş et al., 2014).
Anticancer Research
- In the realm of cancer research, certain hydrazone derivatives of imidazole-based carbohydrazides have been synthesized and evaluated for their anticancer properties. Some compounds showed promising results in initial cytotoxicity assays against human tumor cell lines (Terzioğlu & Gürsoy, 2003).
Antioxidant and Antitumor Activities
- Aromatic C-nucleosides derivatives synthesized from carbohydrazides, including imidazole-based ones, have been studied for their potent antioxidant and antitumor activities (El Sadek et al., 2014).
Microbial Activity
- Research into the microbial activity of certain derivatives, like 3-methyl-2-pyrazolin-5-one, derived from 2-oxo-2H-chromene-3-carbohydrazide, has shown effectiveness against various bacteria and fungi (Mostafa et al., 2013).
Bioinformatic Characterization
- Schiff bases derived from carbohydrazides have been synthesized and characterized using bioinformatic tools for potential applications in treating neurodegenerative diseases, such as Alzheimer’s (Avram et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(2R,3R)-3-(imidazol-1-ylmethyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-12-9(14)8-7(1-4-15-8)5-13-3-2-11-6-13/h2-3,6-8H,1,4-5,10H2,(H,12,14)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSOHAFZKGZSQA-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN2C=CN=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1CN2C=CN=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)
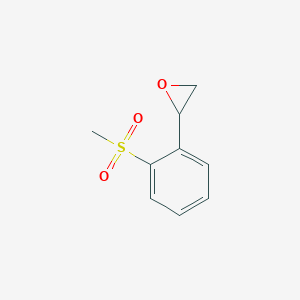
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2357345.png)
![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)
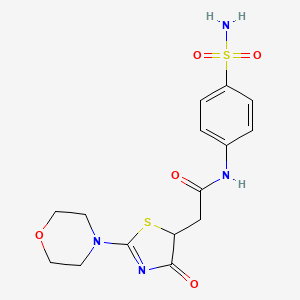
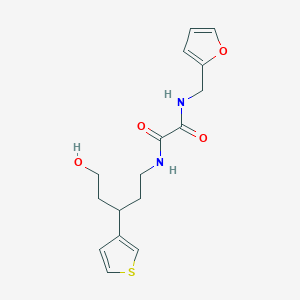
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2357353.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)
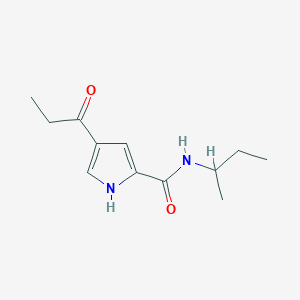
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2357356.png)
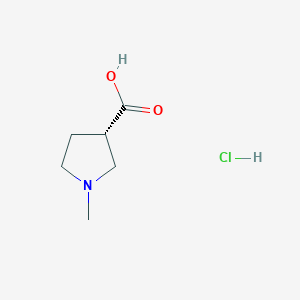


![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)